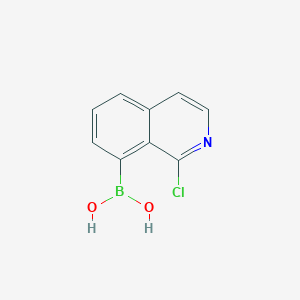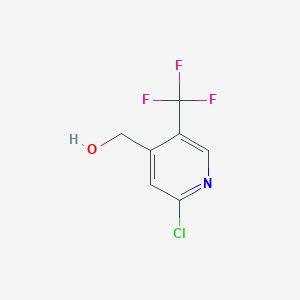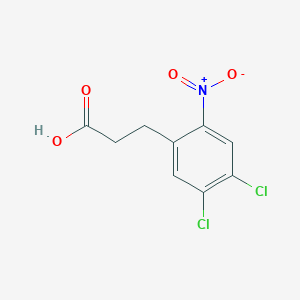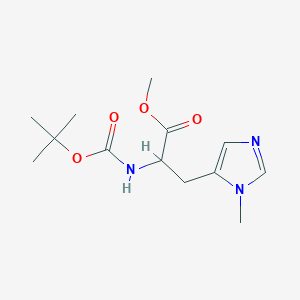
5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene
Descripción general
Descripción
5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene is a useful research compound. Its molecular formula is C8H7ClF2O and its molecular weight is 192.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Charge Control in SNAr Reactions
Research by Cervera, Marquet, and Martin (1996) on the SNAr reaction dynamics highlights the substitution processes in halogenated nitrobenzenes, relevant to understanding the reactivity of compounds like "5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene" in nucleophilic aromatic substitution (SNAr) reactions. This study elucidates how the electron-withdrawing groups and their positions affect reactivity, potentially guiding synthetic applications of such compounds (Cervera, Marquet, & Martin, 1996).
Monomers for Polymeric Materials
Sanford et al. (1999) compared different halomethylbenzenes as monomers for synthesizing specific polymeric materials, demonstrating the influence of halogen substituents on polymer yield and properties. This research could imply the utility of "this compound" in polymer chemistry, particularly in modifying the properties and synthesis efficiency of polyphenylenevinylene derivatives (Sanford et al., 1999).
Electrochemical Reduction Studies
McGuire and Peters (2016) explored the electrochemical reduction of a methoxychlor derivative, providing insights into the reductive dechlorination processes that could be relevant for environmental remediation or synthetic applications of chlorinated methoxybenzenes. This study may offer a perspective on the electrochemical behaviors of "this compound" in similar contexts (McGuire & Peters, 2016).
Applications in Organic Synthesis
The versatility of Selectfluor F-TEDA-BF4 in organic synthesis, as reviewed by Stavber and Zupan (2005), highlights the potential of using "this compound" in various organic transformations, including fluorinations and other functional group modifications. This research underscores the broad utility of chloromethyl and difluoromethyl groups in synthetic chemistry (Stavber & Zupan, 2005).
Propiedades
IUPAC Name |
5-(chloromethyl)-1,3-difluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEWUKVNAMJIMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzohydrazide](/img/structure/B1430261.png)


![5,6-Dimethyl-10-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B1430266.png)

![6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1430271.png)
![2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride](/img/structure/B1430272.png)




![Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}benzoate](/img/structure/B1430278.png)


